3-Methoxybutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

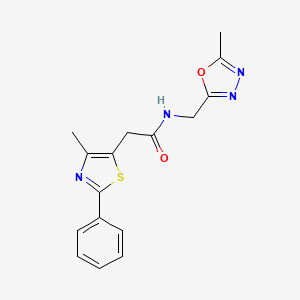

3-Methoxybutanenitrile is a chemical compound with the CAS Number: 41246-22-4 . It has a molecular weight of 99.13 and its IUPAC name is this compound . It is stored at room temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO/c1-5(7-2)3-4-6/h5H,3H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The structure determination of small molecule compounds can be done using techniques like 3D electron diffraction .科学的研究の応用

Green Chemistry and Organic Synthesis

3-Methoxybutanenitrile plays a role in the field of green chemistry and organic synthesis. An experiment for undergraduate organic chemistry classes utilized an ionic liquid as both a solvent and catalyst for an organic reaction, extending its application to the preparation of 3-(methoxycarbonyl)coumarin. This project showcases innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Environmental Science

In environmental science, the reaction kinetics and products of 3-methoxy-3-methyl-1-butanol with OH radicals were studied. This compound, used as a solvent in paints, inks, fragrances, and as a raw material for industrial detergents, has a calculated lifetime with respect to reaction with OH radicals, aiding in understanding its environmental impact (Aschmann, Arey, & Atkinson, 2011).

Biocatalysis

The nitrile biocatalyst Rhodococcus rhodochrous ATCC BAA-870 has been used for the kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles. This process converts the nitriles to corresponding carboxyamides and carboxyacids with varying enantiomeric excesses, demonstrating the potential for biocatalytic applications (Kinfe et al., 2009).

Material Science

In material science, novel Poly(3-hydroxybutyrate)/Poly(3-hydroxyoctanoate) blends have been developed for medical applications. These blends show promising properties like higher tensile strength and biocompatibility, suitable for a range of medical applications, marking a significant advance in medical materials research (Basnett et al., 2013).

Analytical Chemistry

A highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection was developed, showcasing the role of 3-methoxy compounds in analytical chemistry. This method is relevant for studying the metabolism of dopamine in the brain (Heal, Frankland, & Buckett, 1990).

作用機序

Safety and Hazards

The safety information for 3-Methoxybutanenitrile includes several hazard statements such as H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3-Methoxybutanenitrile can be achieved through a nucleophilic substitution reaction of 3-chlorobutanenitrile with methoxide ion.", "Starting Materials": [ "3-chlorobutanenitrile", "Sodium methoxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Add 3-chlorobutanenitrile (1.0 equivalent) to a round-bottom flask.", "Add methanol (10.0 equivalents) and stir the mixture at room temperature for 10 minutes.", "Add sodium methoxide (1.2 equivalents) to the mixture and stir for an additional 30 minutes.", "Add diethyl ether (10.0 equivalents) to the mixture and stir for 10 minutes.", "Filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain 3-Methoxybutanenitrile as a colorless liquid." ] } | |

CAS番号 |

41246-22-4 |

分子式 |

C4H8N2O |

分子量 |

100.12 g/mol |

IUPAC名 |

3-aminooxybutanenitrile |

InChI |

InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |

InChIキー |

VUIHTBYGRDVRDE-UHFFFAOYSA-N |

SMILES |

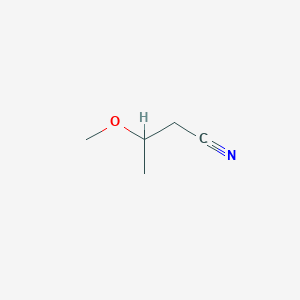

CC(CC#N)OC |

正規SMILES |

CC(CC#N)ON |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)

![N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2788048.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2788050.png)

![(11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2788052.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2788056.png)